molecular formula C6H13N5O4 B1678959 Nitroarginine CAS No. 2149-70-4

Nitroarginine

Cat. No.: B1678959
CAS No.: 2149-70-4
M. Wt: 219.20 g/mol
InChI Key: MRAUNPAHJZDYCK-UHFFFAOYSA-N
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Description

Nitroarginine, also known as Nω-nitro-L-arginine, is a nitro derivative of the amino acid arginine. It is an inhibitor of nitric oxide synthase and hence acts as a vasoconstrictor. This compound is widely used as a biochemical tool in the study of nitric oxide and its biological effects .

Scientific Research Applications

Nitroarginine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in the study of nitric oxide synthase and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation.

    Industry: Used in the production of specialized chemicals and pharmaceuticals .

Mechanism of Action

Target of Action

Nitroarginine primarily targets Nitric Oxide Synthase (NOS) , an enzyme responsible for the production of nitric oxide . Nitric oxide plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

This compound acts as an inhibitor of NOS . By inhibiting NOS, this compound prevents the synthesis of nitric oxide, thereby acting as a vasoconstrictor . This inhibition can lead to various physiological changes depending on the specific context and environment .

Biochemical Pathways

This compound affects the L-arginine-Nitric Oxide pathway . By inhibiting NOS, this compound limits the availability of arginine for nitric oxide synthesis . This can impact downstream pathways, including those involving polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .

Pharmacokinetics

The effects of this compound on hemodynamics, such as mean arterial pressure and cardiac index, have been studied .

Result of Action

The inhibition of NOS by this compound leads to a decrease in nitric oxide production, resulting in vasoconstriction . This can have various effects on cellular and molecular levels, including potential impacts on glutamate toxicity and ammonia-induced alterations in brain energy and ammonia metabolites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of all three isoforms of nitric oxide synthase in striatal tissue in the forebrain can affect how this compound’s inhibition might impact monoamine transport and dopamine half-life in the striatal extracellular space . Furthermore, the availability of arginine, the substrate for NOS, can also influence the efficacy of this compound .

Safety and Hazards

The safety data sheet of Nitroarginine indicates that it has certain hazards, but the specific details are not available .

Future Directions

Nitroarginine has broad roles in various biological processes, including cancer initiation and progression, but also restricts cancer proliferation and invasion, and contributes to the anti-tumor immune response . A better understanding of how arginine regulates the production of NO in cancer might support the development of anti-cancer drugs that target this key metabolic pathway, and other metabolic pathways involved in NO production .

Biochemical Analysis

Biochemical Properties

Nitroarginine interacts with a family of enzymes called the nitric oxide synthases (NOS), which catalyze the synthesis of nitric oxide from arginine . The interaction between this compound and these enzymes is crucial for the regulation of nitric oxide, a signaling molecule that plays important roles in diverse biological processes .

Cellular Effects

This compound influences cell function by regulating the production of nitric oxide. Nitric oxide is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, nitric oxide is required for the activation and migration of macrophages and has cytotoxic antimicrobial activities .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with nitric oxide synthases. By influencing the activity of these enzymes, this compound can regulate the synthesis of nitric oxide and thus exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the ideal method for measuring nitric oxide levels is via a flux analysis, performed in vivo by using labeled arginine and then tracing the downstream products, such as citrulline and NO-derived urinary nitrate .

Metabolic Pathways

This compound is involved in the metabolic pathway of nitric oxide synthesis. It interacts with nitric oxide synthases, the enzymes that catalyze the synthesis of nitric oxide from arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroarginine can be synthesized through the nitration of L-arginine. The process involves the reaction of L-arginine with nitric acid under controlled conditions to introduce the nitro group into the molecule. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Nitroarginine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of nitric oxide synthase, making it a valuable tool in the study of nitric oxide-related processes. Its ability to selectively inhibit this enzyme distinguishes it from other similar compounds and allows for targeted research applications .

Properties

IUPAC Name

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAUNPAHJZDYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859703
Record name (E)-N~5~-[Amino(nitroamino)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149-70-4
Record name NITROARGININE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Nitroarginine and how does it interact with this target?

A1: this compound acts as a competitive inhibitor of nitric oxide synthase (NOS) enzymes. [, , , , , ] These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. [] this compound competes with L-arginine for binding to the active site of NOS, thereby inhibiting NO production. [, , , ]

Q2: What are the downstream effects of this compound's interaction with nitric oxide synthase?

A2: By inhibiting NOS, this compound reduces the production of NO. [, ] NO is a potent vasodilator involved in various physiological processes, including the regulation of blood pressure, neurotransmission, and immune response. [, , , ] Therefore, this compound's primary effect is vasoconstriction and the subsequent increase in blood pressure. [, , ] It can also modulate other NO-dependent processes in the nervous and immune systems. [, ]

Q3: Does this compound affect all nitric oxide synthase isoforms equally?

A3: Studies suggest that this compound might not inhibit all NOS isoforms equally. Research shows L-Nitroarginine's limited efficacy in inhibiting inducible NOS (iNOS) in the presence of physiological concentrations of L-arginine. []

Q4: How does this compound's inhibition of nitric oxide production affect vascular smooth muscle?

A4: this compound, by reducing NO production, diminishes NO-mediated relaxation of vascular smooth muscle. This effect can be observed in various arteries, including coronary arteries and the aorta. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14N6O4. Its molecular weight is 234.2 g/mol. [, ]

Q6: What are the key spectroscopic features of this compound?

A7: this compound displays a characteristic UV absorption at 271 nm. []

Q7: How do structural modifications of the arginine molecule, like in this compound, affect its interaction with nitric oxide synthase?

A8: The addition of a nitro group to the arginine molecule, forming this compound, significantly alters its interaction with NOS. While L-arginine serves as a substrate for NOS, this compound acts as a competitive inhibitor, binding to the enzyme's active site and preventing NO production. [, , ]

Q8: What is the significance of the chirality of this compound in its interaction with nitric oxide synthase?

A9: Only the L-enantiomer of this compound (L-Nitroarginine) effectively inhibits NOS. The D-enantiomer (D-Nitroarginine) shows significantly weaker or no inhibitory effects on the enzyme. [, ] This difference highlights the stereospecificity of the NOS active site and the importance of chirality in drug design.

Q9: What are some alternative inhibitors of nitric oxide synthase besides this compound?

A9: Other NOS inhibitors include:

  • L-NG-Nitroarginine methyl ester (L-NAME): A more potent and widely used NOS inhibitor compared to L-Nitroarginine. [, , , , , ]
  • 7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS). []
  • Hemoglobin and its derivatives: These molecules can scavenge NO, indirectly inhibiting its effects. [, ]

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